hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
Description
Hydron; nickel(2+); 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate (CAS: 41699-92-7) is a nickel(II)-coordinated porphyrin derivative with three 4-carboxylatophenyl substituents at the 10, 15, and 20 positions of the porphyrin macrocycle and a benzoate group at the 5-position . The compound belongs to the class of metalloporphyrins, which are widely studied for their catalytic, photophysical, and electrochemical properties. The carboxylate groups enhance solubility in polar solvents and enable coordination to metal surfaces or nanoparticles, making it relevant for applications in catalysis and materials science .
Properties
Molecular Formula |
C48H28N4NiO8 |
|---|---|
Molecular Weight |
847.4 g/mol |
IUPAC Name |
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
KRJLBWKAYPGJOF-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and benzaldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then metalated with nickel(II) ions to form the nickel(II) porphyrin complex.
Functionalization: The final step involves the functionalization of the porphyrin complex with benzoate groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, typically involving reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Light, oxygen, or chemical oxidants like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield a variety of functionalized porphyrin derivatives.
Scientific Research Applications
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:
Photodynamic Therapy (PDT): The compound is used as a photosensitizer in PDT for cancer treatment.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biological Imaging: Due to its fluorescent properties, the compound is used in biological imaging to visualize cellular processes.
Sustainable Chemistry: The compound is employed in photocatalysis for sustainable chemical processes.
Mechanism of Action
The mechanism of action of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the following steps:
Light Absorption: The compound absorbs light, leading to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form an excited triplet state.
Reactive Oxygen Species Generation: The excited triplet state interacts with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can induce cell damage or catalyze chemical reactions.
Comparison with Similar Compounds
Metal Center Variation
- Nickel(II) vs. Copper(II)/Zinc(II) Porphyrins :
Nickel(II) porphyrins, such as the target compound, exhibit square-planar geometry and diamagnetic properties due to the low-spin d⁸ configuration. In contrast, copper(II) porphyrins (e.g., Cu(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin) are paramagnetic and show distorted geometries, while zinc(II) analogs (e.g., Zn(II)-5-[(3,4-methylenedioxy)phenyl]-10,15,20-tris-(4-carboxymethylphenyl)porphyrin) adopt tetrahedral coordination .
Substituent Effects
- Carboxylate vs. Carboxymethyl/Ester Groups: The target compound’s 4-carboxylatophenyl groups differ from carboxymethylphenyl substituents (e.g., in 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel, CAS: 144811-04-1) by lacking methylene spacers, reducing steric hindrance and increasing electronic conjugation . Nitrophenyl-substituted porphyrins (e.g., 5,10,15-tris(4-carboxyphenyl)-20-(2-nitrophenyl)porphyrin) exhibit stronger electron-withdrawing effects, altering redox potentials .
Physical and Chemical Properties
Solubility and Stability
- The carboxylate groups in the target compound improve aqueous solubility compared to ester-functionalized analogs (e.g., Zn(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin), which require organic solvents .
- Stability under oxidative conditions is higher for nickel(II) porphyrins than for cobalt(II) analogs (e.g., cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin]), which are prone to demetallation .
Spectral Properties
- UV-Vis Spectra : Nickel porphyrins typically show a Soret band near 390–410 nm and Q-bands at 500–600 nm, red-shifted compared to free-base porphyrins due to metal-to-ligand charge transfer .
- EPR/NMR : Nickel(II) porphyrins are EPR-silent (diamagnetic), whereas copper(II) analogs exhibit hyperfine splitting in EPR spectra .
Data Tables
Table 1. Comparative Analysis of Metalloporphyrins
Research Findings
- Electrochemical Behavior: Nickel porphyrins with carboxylate substituents exhibit more anodic reduction potentials (-0.45 V vs. Ag/AgCl) compared to nitro-substituted analogs (-0.75 V), attributed to electron-donating carboxylates .
- Catalytic Activity : Nickel porphyrins are less active in oxidation reactions than manganese or iron porphyrins but show superior stability in acidic environments .
- Synthetic Efficiency : Microwave-assisted methods (as in ) reduce reaction times from 24 hours to <6 hours while maintaining yields >80% .
Biological Activity
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex porphyrin compound known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 844.6 g/mol. This compound features a nickel(II) center coordinated to a porphyrin ring with multiple carboxylate substituents that enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C48H28N4NiO8 |
| Molecular Weight | 844.6 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the coordination of nickel ions with a porphyrin precursor. The process often utilizes methods such as microwave-assisted synthesis to achieve high purity and yield.
Photodynamic Therapy (PDT)
This compound has shown significant promise in photodynamic therapy (PDT). Upon irradiation with light, the compound can generate reactive oxygen species (ROS), particularly singlet oxygen (), which are cytotoxic to cancer cells. This mechanism is crucial for inducing apoptosis in targeted tumor cells while minimizing damage to surrounding healthy tissues .
Antiviral Activity
Research indicates that porphyrins similar to this compound exhibit anti-HIV properties. They can disrupt various stages of the HIV life cycle by inhibiting reverse transcriptase and protease enzymes. These interactions are influenced by the specific functional groups present on the porphyrin structure .
Case Studies
- Photodynamic Efficacy : A study demonstrated that this compound effectively induced cell death in various cancer cell lines under light exposure conditions. The study reported a significant reduction in cell viability at concentrations as low as 5 µM when exposed to light .
- Antiviral Activity : Another investigation focused on the antiviral potential of similar porphyrins showed that they could inhibit HIV replication in vitro. The compounds were tested against TZM-bl cells and demonstrated a reduction in viral load by targeting specific viral proteins involved in replication .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other porphyrins:
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin | PDT | Generates ROS upon light activation |
| 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin | Antiviral | Inhibits HIV reverse transcriptase |
| Hydron;nickel(2+) complex | PDT & Antiviral | Dual mechanism: ROS generation & enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
